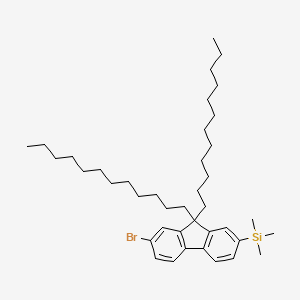
(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane is a complex organic compound that features a fluorene core substituted with bromine and dodecyl chains, along with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane typically involves multiple steps:
Bromination: The fluorene core is brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and dodecyl chains.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution with sodium azide would produce azide derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials.
Biology and Medicine
Drug Development:
Biological Probes: Can be used in the development of probes for biological imaging.
Industry
Polymer Science: Used in the synthesis of specialized polymers.
Mechanism of Action
The mechanism by which (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
9,9-Didodecyl-9H-fluorene: Lacks the bromine and trimethylsilyl groups.
7-Bromo-9H-fluorene: Lacks the dodecyl chains and trimethylsilyl group.
(9,9-Didodecyl-9H-fluoren-2-yl)(trimethyl)silane: Lacks the bromine atom.
Uniqueness
The presence of both the bromine and trimethylsilyl groups, along with the dodecyl chains, gives (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane unique properties that can be exploited in various scientific and industrial applications.
Biological Activity
(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane is a compound of interest due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₃₉H₅₉BrSi
- Molecular Weight : 661.00 g/mol
- CAS Number : 286438-45-7
Synthesis
The synthesis of this compound typically involves the bromination of a fluorene derivative followed by silane functionalization. The synthetic pathway can be summarized as follows:
- Bromination : The fluorene derivative undergoes bromination at the 7-position.
- Silane Functionalization : The brominated product is treated with trimethylsilane to introduce the silane group.
The biological activity of this compound can be attributed to its interactions with cellular membranes and proteins. Preliminary studies suggest that the compound may exhibit:
- Antioxidant Properties : Potential to scavenge free radicals.
- Antimicrobial Activity : Inhibition of bacterial growth, particularly in Gram-positive bacteria.
Case Studies and Research Findings
- Antioxidant Activity
- Antimicrobial Effects
- Cell Viability Studies
Data Table: Summary of Biological Activities
Properties
CAS No. |
908292-59-1 |
|---|---|
Molecular Formula |
C40H65BrSi |
Molecular Weight |
653.9 g/mol |
IUPAC Name |
(7-bromo-9,9-didodecylfluoren-2-yl)-trimethylsilane |
InChI |
InChI=1S/C40H65BrSi/c1-6-8-10-12-14-16-18-20-22-24-30-40(31-25-23-21-19-17-15-13-11-9-7-2)38-32-34(41)26-28-36(38)37-29-27-35(33-39(37)40)42(3,4)5/h26-29,32-33H,6-25,30-31H2,1-5H3 |
InChI Key |
XOSKUKFRWKEETH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)[Si](C)(C)C)C3=C1C=C(C=C3)Br)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















